molecular formula C19H23NO3S2 B2394026 7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane CAS No. 1705517-80-1

7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane

Cat. No. B2394026
CAS RN: 1705517-80-1
M. Wt: 377.52
InChI Key: RIPXVDVFPKGNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways. It has been found to inhibit the activity of various enzymes and transcription factors that are involved in the regulation of inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane has been found to exhibit potent anti-inflammatory effects. It has been shown to inhibit the production of various pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. The compound has also been found to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to exhibit anti-microbial effects against various pathogens.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane is its potent biological activity. The compound has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities at relatively low concentrations. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on 7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases, including inflammatory diseases, cancer, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane involves the reaction of furan-2-carbaldehyde with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride and 1,4-thiazepane in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

7-(furan-2-yl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c21-25(22,17-8-7-15-4-1-2-5-16(15)14-17)20-10-9-19(24-13-11-20)18-6-3-12-23-18/h3,6-8,12,14,19H,1-2,4-5,9-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPXVDVFPKGNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(SCC3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane

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